molecular formula C13H7ClF3N3S B3036256 2-[(E)-2-(4-chloroanilino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile CAS No. 339026-38-9

2-[(E)-2-(4-chloroanilino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile

Cat. No. B3036256
CAS RN: 339026-38-9
M. Wt: 329.73 g/mol
InChI Key: HHUOZVDVWGCTGZ-AATRIKPKSA-N
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Description

Physical And Chemical Properties Analysis

Detailed physical and chemical properties for this compound are not available in the sources I accessed .

Scientific Research Applications

Synthesis and Chemical Applications

  • A study by (Poor Heravi et al., 2020) demonstrates the synthesis of novel biologically important compounds similar to the one , highlighting the use of environmentally benign methods.
  • (Birkinshaw et al., 1982) investigated tautomerism in similar thiazole compounds, providing insights into their chemical behavior.
  • Research by (Mohamed et al., 2008) on the synthesis of related thiazole derivatives shows potential applications in creating various novel compounds.

Spectroscopic Analysis and Structural Characterization

  • (Wazzan et al., 2016) conducted a detailed study on the structural parameters and spectroscopic characterization of related compounds, which can be applied to understand the compound .
  • The work of (Gomaa et al., 2006) includes the synthesis of novel thiazole derivatives, offering insights into structural and chemical properties relevant to the compound of interest.

Crystallographic Studies and Molecular Dynamics

  • The study by (Yang et al., 2014) includes the crystal structure analysis of a similar thiazole compound, which could be relevant for understanding the structural aspects of the compound .
  • (Liu et al., 2013) conducted a study on the reaction mechanisms of similar compounds, which could provide insights into the chemical reactivity of the target compound.

Potential Biological Applications

  • (Rajanarendar et al., 2009) synthesized a series of compounds with potential biodynamic properties, which could be extrapolated to the compound .
  • The research by (Kaya et al., 2016) on thiazole derivatives provides insights into their corrosion inhibition performance, suggesting potential industrial applications.

Miscellaneous Applications

  • A study by (Abdel-Monem, 2010) discusses the synthesis of new polyheterocyclic systems containing a 1,2,4-triazine moiety, relevant for understanding the diversity of chemical reactions involving the compound .
  • (Swamy et al., 2020) synthesized dihydrofuran carbonitrile derivatives, showing the versatility of carbonitrile compounds.

properties

IUPAC Name

2-[(E)-2-(4-chloroanilino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3N3S/c14-8-1-3-9(4-2-8)19-6-5-11-20-12(13(15,16)17)10(7-18)21-11/h1-6,19H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUOZVDVWGCTGZ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=CC2=NC(=C(S2)C#N)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C=C/C2=NC(=C(S2)C#N)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-2-(4-chloroanilino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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